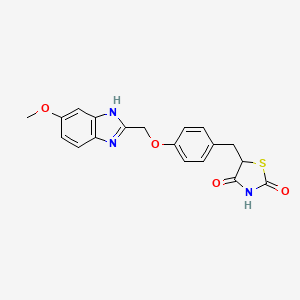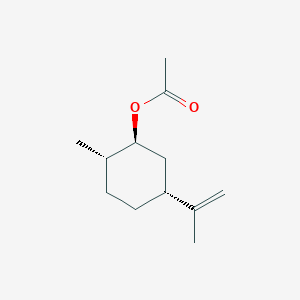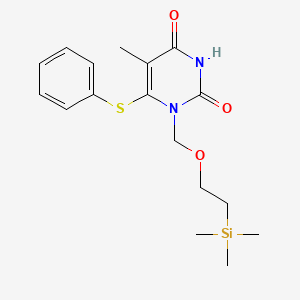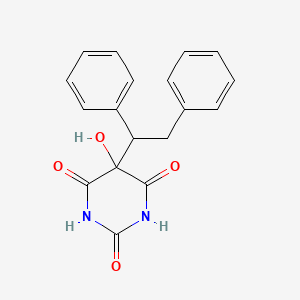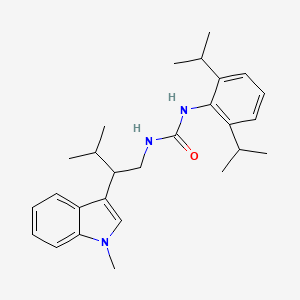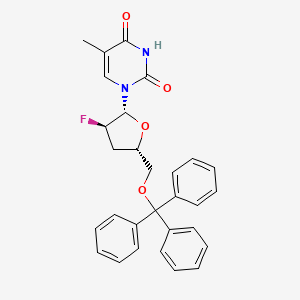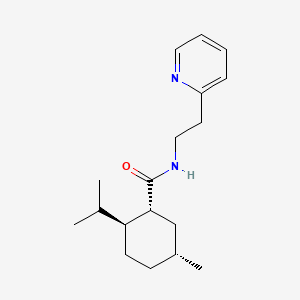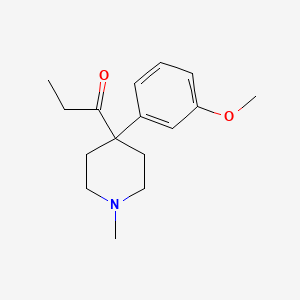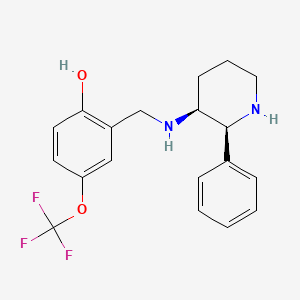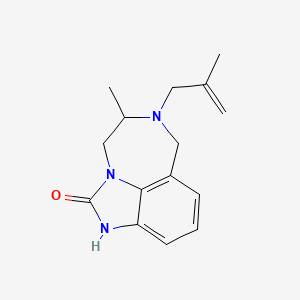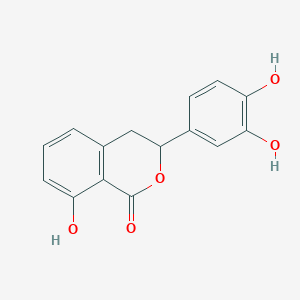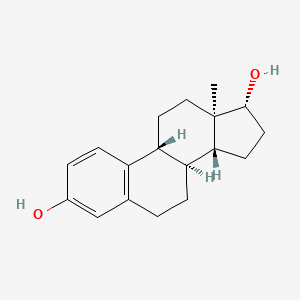
ent-Estradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ent-Estradiol involves several steps, including the use of specific reagents and conditions to achieve the desired enantiomer. The synthetic routes typically involve the use of starting materials such as estrone or estradiol, followed by specific chemical reactions to obtain the this compound enantiomer .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and purification techniques to ensure high yield and purity. The methods used in industrial production are designed to be cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions: ent-Estradiol undergoes various chemical reactions, including:
Oxidation: Conversion to estrone or other oxidized derivatives.
Reduction: Reduction of the ketone group to form secondary alcohols.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or other electrophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may have different biological activities and properties .
Applications De Recherche Scientifique
Chemistry: ent-Estradiol is used as a model compound in studies of steroid chemistry and synthesis. It helps in understanding the reactivity and properties of steroidal compounds .
Biology: In biological research, this compound is studied for its effects on cellular processes and its interactions with estrogen receptors. It is used to investigate the mechanisms of estrogen action and its role in various physiological processes .
Medicine: Its unique properties make it a candidate for developing new therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. It serves as a reference compound for quality control and standardization .
Mécanisme D'action
ent-Estradiol exerts its effects by binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding to the receptor, this compound induces a conformational change that allows the receptor to interact with specific DNA sequences, leading to the activation or repression of target genes . This process involves various molecular targets and pathways, including the regulation of cell proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Estradiol: The naturally occurring form of estrogen with high biological activity.
17α-Estradiol: A stereoisomer of estradiol with different biological properties.
Estriol: A weaker estrogen with distinct pharmacological effects.
Dimethylstilbestrol: A synthetic estrogen with unique properties.
Uniqueness of ent-Estradiol: this compound is unique due to its specific enantiomeric form, which results in different interactions with estrogen receptors compared to other estrogens. This uniqueness makes it valuable for studying the structure-activity relationships of estrogens and developing new therapeutic agents .
Propriétés
Numéro CAS |
3736-22-9 |
|---|---|
Formule moléculaire |
C18H24O2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
(8S,9R,13R,14R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m0/s1 |
Clé InChI |
VOXZDWNPVJITMN-QXDIGNSFSA-N |
SMILES isomérique |
C[C@@]12CC[C@@H]3[C@@H]([C@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



